molecular formula C27H20N2O12S2-2 B11475967 2,2'-[Propane-2,2-diylbis(benzene-4,1-diyloxy)]bis(5-nitrobenzenesulfonate)

2,2'-[Propane-2,2-diylbis(benzene-4,1-diyloxy)]bis(5-nitrobenzenesulfonate)

Cat. No.: B11475967
M. Wt: 628.6 g/mol
InChI Key: AGAAAQWHEGIRFH-UHFFFAOYSA-L
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Description

5-NITRO-2-(4-{2-[4-(4-NITRO-2-SULFONATOPHENOXY)PHENYL]PROPAN-2-YL}PHENOXY)BENZENE-1-SULFONATE is a complex organic compound characterized by its multiple nitro and sulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-NITRO-2-(4-{2-[4-(4-NITRO-2-SULFONATOPHENOXY)PHENYL]PROPAN-2-YL}PHENOXY)BENZENE-1-SULFONATE typically involves multiple steps, including nitration and sulfonation reactions. The process begins with the nitration of phenolic compounds, followed by sulfonation to introduce the sulfonate groups. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid and nitric acid to achieve the desired substitutions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro groups can lead to the formation of amines, which can further react to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens (chlorine, bromine) and Lewis acids (aluminum chloride).

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of halogenated or other substituted aromatic compounds.

Scientific Research Applications

5-NITRO-2-(4-{2-[4-(4-NITRO-2-SULFONATOPHENOXY)PHENYL]PROPAN-2-YL}PHENOXY)BENZENE-1-SULFONATE has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-NITRO-2-(4-{2-[4-(4-NITRO-2-SULFONATOPHENOXY)PHENYL]PROPAN-2-YL}PHENOXY)BENZENE-1-SULFONATE involves its interaction with molecular targets through its nitro and sulfonate groups. These functional groups can participate in various chemical reactions, including redox reactions and electrophilic substitutions, affecting the compound’s reactivity and interactions with biological molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenylsulfonate: Shares the sulfonate group but lacks the complex aromatic structure.

    2-Nitrophenol: Contains a nitro group but lacks the sulfonate group and additional aromatic rings.

    5-Nitro-2-furaldehyde: Contains a nitro group and an aldehyde group, differing in structure and reactivity.

Uniqueness

5-NITRO-2-(4-{2-[4-(4-NITRO-2-SULFONATOPHENOXY)PHENYL]PROPAN-2-YL}PHENOXY)BENZENE-1-SULFONATE is unique due to its combination of multiple nitro and sulfonate groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for specialized applications in research and industry, where such functional groups are required for specific reactions or interactions.

Properties

Molecular Formula

C27H20N2O12S2-2

Molecular Weight

628.6 g/mol

IUPAC Name

5-nitro-2-[4-[2-[4-(4-nitro-2-sulfonatophenoxy)phenyl]propan-2-yl]phenoxy]benzenesulfonate

InChI

InChI=1S/C27H22N2O12S2/c1-27(2,17-3-9-21(10-4-17)40-23-13-7-19(28(30)31)15-25(23)42(34,35)36)18-5-11-22(12-6-18)41-24-14-8-20(29(32)33)16-26(24)43(37,38)39/h3-16H,1-2H3,(H,34,35,36)(H,37,38,39)/p-2

InChI Key

AGAAAQWHEGIRFH-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])C3=CC=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-]

Origin of Product

United States

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